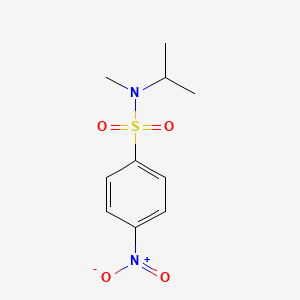

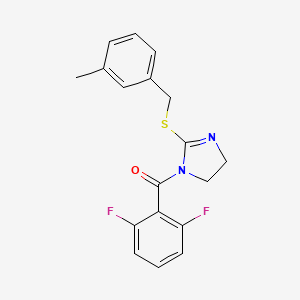

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is a compound related to a class of nitrobenzenesulfonamides, which have been studied for various applications including as cytotoxic agents and intermediates in organic synthesis. These compounds are characterized by the presence of a nitro group and a sulfonamide group, which contribute to their chemical properties and reactivity .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides can involve different strategies depending on the desired substitution pattern on the benzene ring. For instance, the synthesis of compounds with nitroisopropyl and (ureidooxy)methyl groups has been reported to yield agents with selective cytotoxicity towards hypoxic cells . Another approach involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to produce benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, the use of 4-nitrobenzenesulfonamido groups as protecting/activating systems for carboxyl functions in peptide synthesis has been described, allowing for both C→N and N→C direction synthesis .

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives can be characterized using various spectroscopic methods and crystallography. For example, a newly synthesized compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic system with specific space group parameters . The intermolecular interactions and the stability of the crystal structure were investigated using Hirshfeld surface analysis.

Chemical Reactions Analysis

Nitrobenzenesulfonamides can participate in various chemical reactions due to their functional groups. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, a reaction that proceeds without metal catalysts and under mild conditions . The protection group introduced during this reaction can be removed using Fukuyama's conditions, demonstrating the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their molecular structure. Computational studies, including density functional theory (DFT) calculations, can predict various properties such as vibrational wave numbers, molecular electrostatic potential (MEP), and average local ionization energy (ALIE). These studies can also provide insights into the reactivity of the molecule through Fukui functions and natural bond order (NBO) analysis. Additionally, molecular dynamics (MD) simulations can be used to investigate the interaction of these molecules with biological targets, such as proteins .

Aplicaciones Científicas De Investigación

Solution Phase Peptide Synthesis

De Marco et al. (2013) described a strategy for solution-phase peptide synthesis using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function. This method allows for the synthesis of peptides in both the C → N and N → C directions, providing a versatile tool for peptide assembly without altering the absolute configuration at chiral centers during coupling reactions De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013.

Nitroso Group Transfer Mechanisms

Zhu et al. (2005) investigated the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides, revealing insights into the mechanisms of NO transfer. Their findings contribute to understanding the stability and reactivity of these compounds, which are relevant for applications involving nitric oxide delivery and organic synthesis Zhu, Hao, Tang, Wang, & Cheng, 2005.

Secondary Amine Synthesis

Kurosawa, Kan, and Fukuyama (2003) detailed a method for preparing secondary amines from primary amines using 2-nitrobenzenesulfonamides, showcasing a technique for N-alkylation and protection of nitrogen atoms during complex organic syntheses Kurosawa, Kan, & Fukuyama, 2003.

Nitroso Group Reactivity

García‐Río et al. (2001) studied the transfer of nitroso groups from substituted N-methyl-N-nitrosobenzenesulfonamides to amines, highlighting the influence of electron-withdrawing groups on reaction rates. This research provides valuable insights into the reactivity of nitroso compounds and their potential applications in synthetic chemistry García‐Río, Leis, Moreira, & Norberto, 2001.

Molecular Properties Analysis

Li et al. (2013) conducted a theoretical study on para-substituted N-methyl-N-nitrosobenzenesulfonamide molecules, using quantum computational methods to analyze their molecular properties. Their work contributes to the understanding of intramolecular interactions and bond strengths, which are critical for designing molecules with desired reactivities and properties Li, Hao, Zhang, & Yang, 2013.

Propiedades

IUPAC Name |

N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)11(3)17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJRTWMOAUOYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

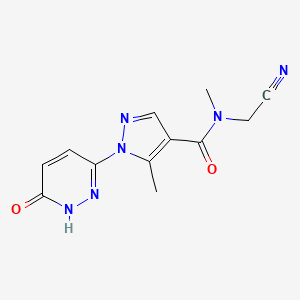

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

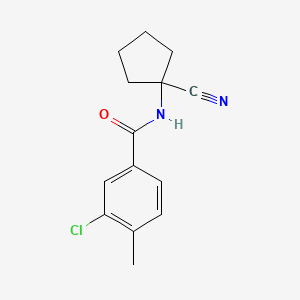

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

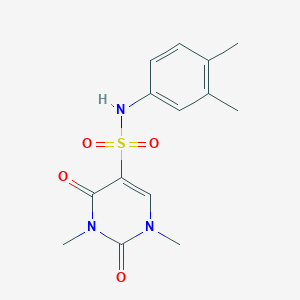

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)